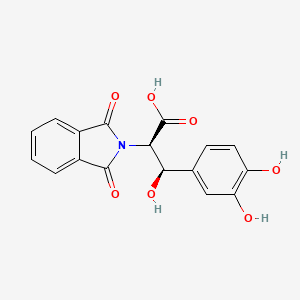

(2S,3R)-3-(3,4-Dihydroxyphenyl)-3-hydroxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propionic acid

Descripción

This compound features a propionic acid backbone substituted with a 3,4-dihydroxyphenyl group, a hydroxyl group at the 3-position, and a 1,3-dioxo-isoindol-2-yl moiety.

Propiedades

IUPAC Name |

(2R,3R)-3-(3,4-dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO7/c19-11-6-5-8(7-12(11)20)14(21)13(17(24)25)18-15(22)9-3-1-2-4-10(9)16(18)23/h1-7,13-14,19-21H,(H,24,25)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOARNQSMYSYKHQ-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(C3=CC(=C(C=C3)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H]([C@@H](C3=CC(=C(C=C3)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2S,3R)-3-(3,4-Dihydroxyphenyl)-3-hydroxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propionic acid is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula: C₁₃H₁₃N₁₃O₅

- CAS Number: 96561-53-4

- Molecular Weight: 273.26 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antioxidant properties and potential therapeutic applications. The following sections summarize key findings from diverse research studies.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure is critical for this activity. For instance, studies on related flavonoids demonstrate that the number and position of hydroxyl groups influence their radical scavenging ability and overall antioxidant capacity .

Table 1: Comparison of Antioxidant Activities of Related Compounds

| Compound Name | IC50 (µM) | Assay Type |

|---|---|---|

| Trolox | 5 | TEAC |

| Compound A | 0.2 | LPO |

| Compound B | 37 | LPO |

| (2S,3R)-... | TBD | TBD |

Cardioprotective Effects

The compound has been investigated for its cardioprotective effects in models of oxidative stress induced by doxorubicin. In vitro studies suggest that it may mitigate cardiotoxicity by enhancing cellular antioxidant defenses and reducing apoptosis in cardiac cells .

Case Study: Doxorubicin-Induced Cardiotoxicity

In a controlled study:

- Objective: Evaluate the protective effects of (2S,3R)-... against doxorubicin-induced cardiotoxicity.

- Method: Rat cardiomyocytes were treated with doxorubicin alongside varying concentrations of the compound.

- Results: Significant reduction in cell death and oxidative stress markers was observed at concentrations above 10 µM.

The mechanisms underlying the biological activity of (2S,3R)-... involve several pathways:

- Antioxidant Defense: The compound may enhance the expression of endogenous antioxidant enzymes.

- Cell Signaling Modulation: It potentially influences signaling pathways related to cell survival and apoptosis.

- Inflammation Reduction: Preliminary data suggest it may reduce pro-inflammatory cytokine production in endothelial cells .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that (2S,3R)-3-(3,4-Dihydroxyphenyl)-3-hydroxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propionic acid exhibits significant antioxidant properties. This activity is attributed to the presence of multiple hydroxyl groups which can scavenge free radicals. Studies have shown that compounds with similar structures can reduce oxidative stress in cells, potentially offering therapeutic benefits in conditions like neurodegenerative diseases and cardiovascular disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. This property positions it as a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to metabolic pathways. For instance, it may inhibit enzymes involved in the biosynthesis of neurotransmitters or those implicated in inflammatory processes. Such inhibition can lead to decreased levels of pro-inflammatory cytokines and could be beneficial in managing inflammatory diseases .

Drug Development

Given its structural characteristics, this compound serves as a lead compound in drug development. Modifications to its structure could enhance its efficacy and selectivity against target enzymes or receptors involved in various diseases .

Polymer Synthesis

The compound's unique chemical structure allows for its use in synthesizing biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while providing functionality such as increased hydrophilicity or bioactivity . Such materials can be utilized in biomedical applications including drug delivery systems and tissue engineering scaffolds.

Case Studies

- Neuroprotection in Cell Models : A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant reduction of cell death under oxidative stress conditions. The mechanism was linked to the upregulation of antioxidant enzymes .

- Antioxidant Efficacy : In a comparative study involving several phenolic compounds, this compound showed superior antioxidant activity measured by DPPH radical scavenging assays. The results indicated a potential application in food preservation and nutraceutical formulations .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural differences among analogs lie in substituents on the phenyl ring, stereochemistry, and the presence of electron-withdrawing/donating groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Notes:

- logP/logD Differences: The target compound’s lower logP (1.2 vs.

- Hydrogen Bonding: The target’s four H-bond donors (3 OH groups + COOH) suggest stronger interactions with polar targets (e.g., enzymes or receptors) compared to analogs with fewer donors .

- Electron Effects : The nitro group in ’s compound introduces electron-withdrawing effects, which may alter reactivity or metabolic stability .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound is unavailable, clustering analyses () indicate that structural analogs with similar substituents share bioactivity profiles. Key observations:

- Antioxidant Potential: The 3,4-dihydroxyphenyl (catechol) group in the target compound and ’s analog is associated with radical-scavenging activity, common in polyphenols like quercetin .

- Steric and Stereochemical Effects : The (2S,3R) configuration may enhance target selectivity compared to racemic mixtures (e.g., ’s compound) or other stereoisomers .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3R)-3-(3,4-Dihydroxyphenyl)-3-hydroxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propionic acid with high enantiomeric purity?

- Methodological Answer : Optimize coupling reactions using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with 4-methylmorpholine as a base. Control reaction temperature (0–25°C) to minimize racemization. Purify intermediates via flash chromatography using silica gel and a gradient of ethyl acetate/hexane. Chiral HPLC with a cellulose-based column can isolate enantiomers (>98% ee) .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Answer : Use X-ray crystallography to resolve the absolute configuration. Complementary techniques include NOESY NMR to assess spatial proximity of protons and electronic circular dichroism (ECD) for chiral centers. Compare experimental optical rotation values with literature data for validation .

Q. Which analytical techniques are most effective for quantifying this compound in biological samples?

- Answer : LC-MS/MS with a C18 column and mobile phase of methanol/water (0.1% formic acid) provides sensitivity (LOD ~0.1 ng/mL). Validate the method using matrix-matched calibration curves and assess recovery rates (≥85%) in plasma or tissue homogenates .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s antioxidant activity while minimizing batch-to-batch variability?

- Answer : Implement a randomized block design with split-plot arrangements. Use four replicates per treatment group, and include positive controls (e.g., ascorbic acid). Assess DPPH radical scavenging and ORAC assays in triplicate. Statistical analysis via ANOVA with post-hoc Tukey tests can identify significant differences (p<0.05) .

Q. How can researchers resolve contradictions in reported CYP enzyme inhibition data for this compound?

- Answer : Standardize assay conditions (e.g., human liver microsomes, NADPH concentration) and validate purity (>99% by HPLC). Test inhibition against CYP3A4, CYP2D6, and CYP2C9 isoforms with probe substrates (e.g., midazolam, dextromethorphan). Use kinetic models (e.g., Dixon plots) to differentiate competitive vs. non-competitive inhibition .

Q. What strategies improve metabolic stability in preclinical studies?

- Answer : Conduct in vitro metabolic stability assays using hepatocytes or microsomes. Modify the isoindol-2-yl moiety to reduce Phase I oxidation. Introduce fluorine atoms at metabolically vulnerable positions to block hydroxylation pathways. Monitor half-life (t½) and intrinsic clearance (Clint) .

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

- Answer : Employ dynamic kinetic resolution (DKR) with palladium catalysts to favor the (2S,3R)-isomer. Optimize solvent polarity (e.g., THF/water mixtures) and reaction time to suppress racemization. Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

- Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate EC50 and Hill slope with 95% confidence intervals. Use bootstrap resampling to assess robustness of IC50 values in enzyme inhibition assays .

Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.